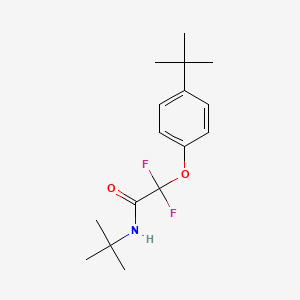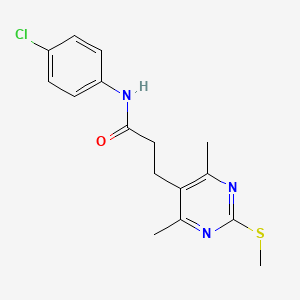
N-(4-chlorophenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as CP-690,550 and is a selective inhibitor of Janus kinase 3 (JAK3). JAK3 plays a crucial role in the immune system, and inhibition of this enzyme has been shown to be effective in the treatment of autoimmune diseases.
Mecanismo De Acción
CP-690,550 selectively inhibits JAK3, which is a key enzyme involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK3, CP-690,550 can block the activation of immune cells and reduce inflammation. This mechanism of action is different from other immunosuppressive drugs, which target multiple pathways and can have more widespread effects on the immune system.
Biochemical and physiological effects:
CP-690,550 has been shown to have potent immunosuppressive effects, which can lead to a reduction in inflammation and autoimmune activity. However, these effects can also increase the risk of infections and other adverse events. CP-690,550 can also affect the function of certain immune cells, such as T cells and B cells, which can have both positive and negative effects on the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CP-690,550 has several advantages for use in lab experiments, including its selectivity for JAK3 and its ability to modulate immune cell function. However, there are also limitations to its use, such as potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on CP-690,550, including:
1. Further exploration of its mechanism of action and effects on immune cell function.
2. Development of more selective JAK3 inhibitors with improved efficacy and safety profiles.
3. Investigation of the potential use of CP-690,550 in other autoimmune diseases.
4. Study of the long-term effects of CP-690,550 on immune function and overall health.
5. Development of new drug delivery systems to improve the bioavailability and pharmacokinetics of CP-690,550.
Métodos De Síntesis
The synthesis of CP-690,550 involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with 4,6-dimethyl-2-methylsulfanylpyrimidine. This reaction produces N-(4-chlorophenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide, which can be further purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In preclinical studies, CP-690,550 has been shown to be effective in reducing inflammation and immune cell activation. Clinical trials have also demonstrated the efficacy of CP-690,550 in the treatment of rheumatoid arthritis.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS/c1-10-14(11(2)19-16(18-10)22-3)8-9-15(21)20-13-6-4-12(17)5-7-13/h4-7H,8-9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKSMBUXAITWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(dimethylamino)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2833510.png)
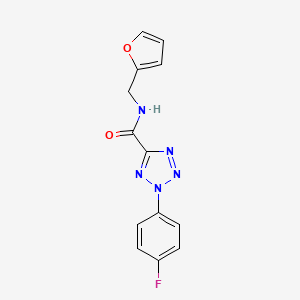
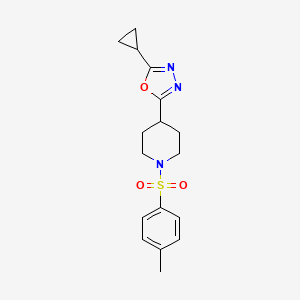
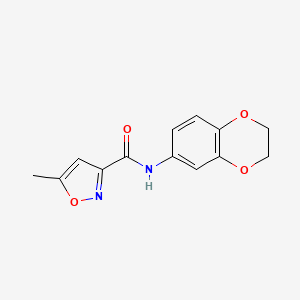
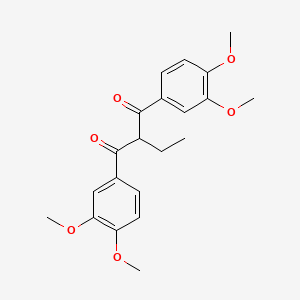
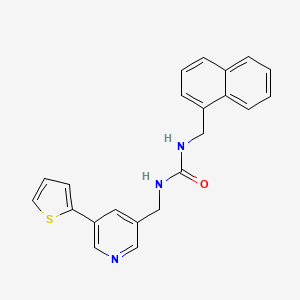
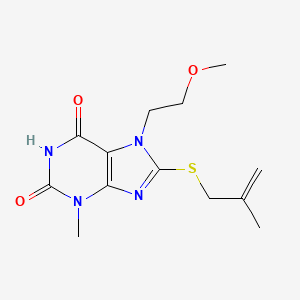
![6-(4-chlorobenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2833522.png)
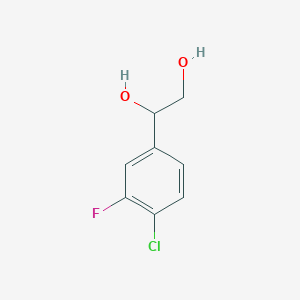

![1,4,6,7-Tetrahydro-1-methylthiopyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2833530.png)
